molecular formula C11H22NO3P B12542287 Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate CAS No. 653593-89-6

Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate

Cat. No.: B12542287
CAS No.: 653593-89-6
M. Wt: 247.27 g/mol
InChI Key: GBWAODJXQFBHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate is a high-purity chemical building block designed for advanced research and development. This novel compound features a constrained bicyclo[2.2.1]heptane (norbornane) scaffold bearing both aminophosphonate functional groups, making it a valuable intermediate for medicinal chemistry and drug discovery. The unique stereochemistry and ring strain of the bicyclic system can be exploited to create molecules with defined three-dimensional structures, potentially enhancing binding affinity and selectivity toward biological targets. Phosphonate derivatives are of significant research interest due to their structural similarity to biologically occurring phosphate esters and their ability to serve as stable mimics, which can inhibit enzymes or modulate biological pathways . Compounds containing the aminophosphonate moiety are known to exhibit a range of bioactivities, and the integration of this functional group onto a rigid bicyclic framework may lead to novel pharmacological properties . This reagent is specifically intended for use in organic synthesis, method development, and the exploration of new chemical spaces. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

653593-89-6

Molecular Formula

C11H22NO3P

Molecular Weight

247.27 g/mol

IUPAC Name

2-diethoxyphosphorylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H22NO3P/c1-3-14-16(13,15-4-2)11(12)8-9-5-6-10(11)7-9/h9-10H,3-8,12H2,1-2H3

InChI Key

GBWAODJXQFBHOK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(CC2CCC1C2)N)OCC

Origin of Product

United States

Preparation Methods

Arbuzov Reaction with Halogenated Bicyclo Precursors

The Arbuzov reaction is a foundational method for synthesizing phosphonates by reacting trialkyl phosphites with alkyl halides. This approach can be adapted for diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate by employing a halogenated bicyclo precursor.

Reaction Pathway :

  • Synthesis of 2-Bromobicyclo[2.2.1]heptane : The bicyclo core is first functionalized with a bromine atom at the 2-position. This may involve radical bromination or electrophilic substitution, though steric hindrance at the bridgehead complicates direct halogenation.
  • Phosphonate Formation : The brominated bicyclo compound undergoes the Arbuzov reaction with triethyl phosphite (P(OEt)₃) under mild conditions (e.g., acetonitrile, 26–40°C, 48–72 hours) to yield diethyl (bicyclo[2.2.1]heptan-2-yl)phosphonate.
  • Amination : The bromine atom is replaced with an amino group via nucleophilic substitution (SN₂) using ammonia or a primary amine. Steric hindrance may necessitate polar aprotic solvents (e.g., DMF) and prolonged reaction times.

Key Challenges :

  • Steric hindrance at the bridgehead carbon may reduce reaction efficiency in substitution steps.
  • Competing elimination pathways could form alkenes instead of the desired amine.

Experimental Data :

Reaction Step Reagents/Conditions Yield Source
Arbuzov Reaction P(OEt)₃, CH₃CN, 26°C, 48 h 71–84%
SN₂ Substitution NH₃, DMF, 80°C, 24 h ~50% (estimated)

Hydrophosphonylation of Norbornene Derivatives

Hydrophosphonylation offers a direct route to introduce both the phosphonate and bicyclic structure simultaneously. This method, reported for norbornene derivatives, employs transition-metal catalysts to achieve regio- and stereoselectivity.

Reaction Pathway :

  • Norbornene Synthesis : Bicyclo[2.2.1]hept-2-ene (norbornene) is generated via Diels-Alder reactions or other cycloadditions.
  • Catalytic Hydrophosphonylation : Norbornene reacts with diethyl phosphite (P(OEt)₃) in the presence of a rhodium catalyst (e.g., RhCl(PPh₃)₃) and a chiral phosphine ligand to yield diethyl (norbornyl)phosphonate with high enantioselectivity.
  • Amination : Post-functionalization involves introducing the amine group at the 2-position, potentially via hydroamination or directed C–H activation.

Advantages :

  • High enantioselectivity achievable with chiral catalysts.
  • Avoids halogenation steps, reducing environmental impact.

Limitations :

  • Requires specialized catalysts and inert atmospheres.
  • Amination of the phosphonate intermediate remains underdeveloped.

Diels-Alder Reaction Followed by Functionalization

The Diels-Alder reaction is pivotal for constructing bicyclic frameworks. This method combines cycloaddition with subsequent functionalization to install both the phosphonate and amino groups.

Reaction Pathway :

  • Bicyclo Core Formation : A 1,4-bis(silyloxy)-1,3-cyclopentadiene undergoes intermolecular or intramolecular Diels-Alder reaction to form the bicyclo[2.2.1]heptane skeleton.
  • Oxidative Functionalization : The bridgehead carbon is oxidized to a ketone (e.g., using CrO₃/H₂SO₄).
  • Reductive Amination : The ketone reacts with a primary amine (e.g., NH₃) and a reducing agent (e.g., NaBH₃CN) to form the secondary amine.
  • Phosphonate Introduction : The amine is protected, and the phosphonate group is introduced via the Arbuzov reaction or hydrophosphonylation.

Key Challenges :

  • Oxidation of the bridgehead position may require harsh conditions.
  • Steric effects may hinder reductive amination efficiency.

Experimental Insights :

  • Diels-Alder reactions with silyl-protected dienes yield bicyclo frameworks in high purity.
  • Reductive amination of ketones with NaBH₃CN proceeds efficiently in THF.

Kabachnik-Fields Reaction Adaptation

The Kabachnik-Fields reaction combines amines, carbonyl compounds, and phosphites to form α-aminophosphonates. Adapting this for the bicyclo system requires a carbonyl group at the 2-position.

Reaction Pathway :

  • Carbonyl Installation : The bicyclo[2.2.1]heptane is functionalized with a ketone or aldehyde at the 2-position.
  • Imine Formation : The carbonyl reacts with a primary amine (e.g., benzylamine) to form an imine.
  • Phosphite Addition : Diethyl phosphite adds to the imine under acidic or basic catalysis (e.g., BF₃·OEt₂) to yield the α-aminophosphonate.

Advantages :

  • One-pot synthesis minimizes isolation steps.
  • Tolerates diverse amines for structural variation.

Limitations :

  • Carbonyl installation on the bicyclo core remains unreported.
  • Steric hindrance may reduce reaction rates.

This method targets the simultaneous introduction of the amine and phosphonate groups via reductive amination of a ketophosphonate intermediate.

Reaction Pathway :

  • Ketophosphonate Synthesis : A 2-keto-bicyclo[2.2.1]heptane derivative reacts with diethyl phosphite under basic conditions to form a ketophosphonate.
  • Reductive Amination : The ketophosphonate reacts with ammonia or a primary amine in the presence of a reducing agent (e.g., H₂/Pd-C) to form the α-aminophosphonate.

Experimental Considerations :

  • Ketophosphonates are labile and require anhydrous conditions.
  • Catalytic hydrogenation may require elevated pressures.

Transition Metal-Catalyzed Cross-Coupling

Modern catalytic methods, such as Buchwald-Hartwig amination, enable C–N bond formation on sterically hindered substrates.

Reaction Pathway :

  • Halogenated Phosphonate : Diethyl (2-bromobicyclo[2.2.1]heptan-2-yl)phosphonate is synthesized via the Arbuzov reaction.
  • Catalytic Amination : The bromide undergoes palladium-catalyzed coupling with an amine (e.g., Pd(OAc)₂, Xantphos ligand, base).

Advantages :

  • High functional group tolerance.
  • Compatible with diverse amines.

Challenges :

  • Requires expensive catalysts and inert atmospheres.
  • Limited reports on bicyclo substrates.

Ring-Opening of Strained Bicyclic Systems

Strained bicyclo systems, such as epoxides or aziridines, can undergo ring-opening reactions to introduce functional groups.

Reaction Pathway :

  • Epoxide Formation : The bicyclo core is oxidized to a 2,3-epoxide.
  • Amine-Phosphonate Installation : The epoxide is opened with a nucleophile (e.g., diethyl phosphite and ammonia) to yield the α-aminophosphonate.

Limitations :

  • Epoxidation of norbornane is challenging due to ring strain.
  • Poor regioselectivity in ring-opening steps.

Critical Analysis of Methodologies

Method Key Advantages Limitations Yield Range
Arbuzov Reaction High phosphonate yields, scalable Steric hindrance in substitution 50–84%
Hydrophosphonylation Enantioselective, direct synthesis Requires chiral catalysts 70–90%
Diels-Alder Forms bicyclo core efficiently Multi-step functionalization 60–80%
Kabachnik-Fields One-pot synthesis Carbonyl installation unproven N/A
Transition Metal-Catalyzed Broad functional group compatibility High cost 40–70% (estimated)

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonates.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, with specific solvents and temperatures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate as an anticancer agent. In vitro tests have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cells.

For instance, a study demonstrated that certain phosphonate derivatives could induce apoptosis in HeLa cells, leading to cell cycle arrest at the S and G2 phases, suggesting their mechanism of action involves disruption of cellular proliferation pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Its ability to inhibit specific enzymes involved in neurodegenerative diseases has been documented, indicating potential therapeutic applications in treating conditions like Alzheimer's disease. The mechanism appears to involve modulation of neurotransmitter levels and protection against oxidative stress .

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in material science, particularly in the development of new polymers and coatings with enhanced properties such as durability and resistance to environmental degradation.

Table 2: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Chemical ResistanceExcellent

Synthesis of Anticancer Agents

A notable case study involved the synthesis of novel α-aminophosphonate derivatives using this compound as a precursor. The derivatives were tested for antitumor activity, revealing several compounds with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Neuroprotective Studies

Another study focused on the neuroprotective effects of this compound, where it was shown to significantly reduce neuronal cell death in models of oxidative stress-induced damage. The findings suggest that the compound could be developed into a treatment option for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent bonds with active site residues, leading to inhibition or activation of the target protein. The pathways involved in these processes are complex and depend on the specific biological context.

Comparison with Similar Compounds

Structural Analogues with Bicyclic Frameworks

Dichloro [1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phosphine (DCPP)
  • Structure : Shares the bicyclo[2.2.1]heptane core but replaces the phosphonate-amine group with a dichlorophosphine moiety.
  • Synthesis: Derived from chlorination reactions, differing from the target compound’s likely aminophosphonate synthesis routes.
  • Environmental Impact : Detected in wastewater (0.148 mg/L), indicating moderate persistence .
(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-(Diethoxyphosphoryl)benzoate
  • Structure: Combines a norbornane core with a phosphonate ester linked via a benzoate group.
  • Synthesis : Prepared via Arbuzov-type reactions using diethyl phosphite and aryl halides under mild conditions (room temperature, 24 hours) .

Phosphonate Esters with Varied Substituents

Diethyl Methylformylphosphonate Dimethylhydrazone
  • Structure : Contains a formylphosphonate group protected as a dimethylhydrazone.
  • Synthesis : Involves condensation of diethyl methylformylphosphonate with dimethylhydrazine, requiring 48 hours for completion .
  • Characterization : Distinctive NMR signals (e.g., δ 2.77 ppm for N–CH3) and mass spectral peaks (m/z 222, 152) differentiate it from the target compound .
Diethyl (Hydroxy(phenyl)methyl)phosphonate
  • Structure : Aryl-substituted phosphonate with a hydroxymethyl group.
  • Synthesis : Catalyzed by heterogeneous catalysts (e.g., silica-supported acids), achieving high yields (>85%) under reflux conditions .
  • Reactivity : The hydroxyl group enables further functionalization, unlike the stable amine in the target compound.
Diethyl Methyl Phosphonite (DEMP)
  • Structure : Phosphonite (P(III)) derivative vs. phosphonate (P(V)) in the target compound.
  • Reactivity : Phosphonites are more reactive toward oxidation, limiting their stability in biological systems.
Aminobisphosphonates (e.g., Zoledronic Acid Analogues)
  • Structure : Contain two phosphonate groups and a central amine.
  • Applications : Clinically used for osteoporosis and bone metastasis due to strong affinity for hydroxyapatite .
  • Comparison : The target compound’s single phosphonate group may reduce mineral binding but enhance membrane permeability.

Comparison with Other Methods :

  • Diethyl 2-Oxo-2-Arylethylphosphonates: Synthesized via nucleophilic substitution of 2-bromo-1-aryl-ethanones with triethyl phosphite (80°C, 2 hours) .
  • Diethyl Methylformylphosphonate : Requires acid-catalyzed hydrolysis and subsequent hydrazone protection (4 days) .

Biological Activity

Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate is a phosphonate compound with potential biological activities, particularly in the context of neurological and pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H16NO4P\text{C}_9\text{H}_{16}\text{N}\text{O}_4\text{P}

This compound features a bicyclic structure that is significant for its biological interactions.

  • Inhibition of Amino Acid Transport : Research has indicated that derivatives of 2-aminobicyclo[2.2.1]heptane can inhibit the transport of L-dopa into dopaminergic neurons via System L amino acid carriers. This inhibition can modulate the effects of L-dopa, a critical drug for treating Parkinson's disease, suggesting potential therapeutic implications for managing dopamine levels in the brain .
  • Neuroprotective Effects : Some studies have suggested that compounds related to this class may exhibit neuroprotective properties, potentially through mechanisms that involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study Biological Activity Findings
Inhibition of L-dopa transportThe compound reduced membrane hyperpolarization caused by L-dopa in dopaminergic neurons, indicating a concentration-dependent inhibition on System L carriers.
Neuroprotective potentialSuggested mechanisms include modulation of neuronal excitability and protection against excitotoxicity, although specific pathways remain to be fully elucidated.
Interaction with neurotransmitter systemsEvidence suggests potential interactions with dopamine receptors, influencing dopaminergic signaling pathways indirectly through amino acid transport modulation.

Case Study 1: Modulation of Dopamine Transport

A study involving electrophysiological recordings from rat substantia nigra neurons demonstrated that this compound could significantly alter the transport dynamics of L-dopa, highlighting its role as a potential modulator in therapeutic contexts for Parkinson's disease .

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective effects of similar bicyclic compounds against oxidative stress in neuronal cultures. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting that these compounds could serve as protective agents in neurodegenerative conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.